molecular formula C9H8O2 B171238 2,3-Dihydrobenzofuran-7-carbaldehyde CAS No. 196799-45-8

2,3-Dihydrobenzofuran-7-carbaldehyde

Cat. No. B171238
M. Wt: 148.16 g/mol
InChI Key: CLXXUGOCVBQNAI-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-carbaldehyde is a member of the class of 1-benzofurans that is the 2,3-dihydroderivative of benzofuran . It is used in the synthesis of antitumor agents benzofuran sulfonylureas, HIV protease inhibitor amino acid hydroxyethylenesulfonyl, matrix metalloproteinase inhibitor aryl sulfinyl isoxime hydroxamic acid, etc .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde involves various methods established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions . For instance, one method involves the use of TFA, HNO3, H2/Pd/C, EtOH, THF, HCl, HBF4, NaNO2, n-BuLi, TEMED, dry ice, NaOH, MeOH, i-BuOCOCl, NMM, and 30% NH4OH .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydrobenzofuran-7-carbaldehyde is 148.16 g/mol . Its XLogP3-AA is 1.4, it has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 148.052429494 g/mol . Its Topological Polar Surface Area is 26.3 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dihydrobenzofuran-7-carbaldehyde has been a focal point in various chemical synthesis and structural analysis studies. In one study, this compound was synthesized through ultrasound-promoted stereoselective methods, emphasizing its potential in green chemistry due to the reactions' rapidity and neat conditions. This process yielded a series of derivatives in good to excellent yield under ultrasonic irradiation, highlighting the efficiency and environmental friendliness of the method (Adole et al., 2020). Furthermore, the absolute structures of some naturally occurring isopropenyl-2,3-dihydrobenzofurans were studied through chiral synthesis, offering insight into their stereochemistry and potential applications in natural product synthesis (Yamaguchi et al., 2003).

Biocatalytic Applications

The compound has also been used in biocatalytic strategies for the synthesis of stereochemically rich 2,3-dihydrobenzofurans. A study demonstrated the highly diastereo- and enantioselective construction of these compounds using engineered myoglobins, expanding the biocatalytic toolbox and offering insights into the mechanism of the reactions involved (Vargas et al., 2019).

Applications in Organic Synthesis

Moreover, 2,3-Dihydrobenzofuran-7-carbaldehyde derivatives have been used in the synthesis of novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation, indicating their potential in drug development and pharmacology. The synthesis process provided valuable insights into the NMR spectral signals of these compounds, enhancing our understanding of their chemical properties (Yempala & Cassels, 2017).

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . In the last few years, a decent number of diligent synthetic approaches have been demonstrated toward synthesizing 1,3-disubstituted isobenzofurans .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXXUGOCVBQNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383520
Record name 2,3-Dihydrobenzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-7-carbaldehyde

CAS RN

196799-45-8
Record name 2,3-Dihydrobenzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-7-carbaldehyde
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Synthesis routes and methods I

Procedure details

2,3-Dihydrobenzo[b]furan (Maybridge Chemicals) (25 g, 0.21 mole) was taken up in DCM (500 ml) and stirred under nitrogen at 0° C. SnCl4 (36.5 ml, 0.3 mole) was added in one portion to produce a pale yellow solution. Dichloromethyl methyl ether (18.8 ml, 0.21 mole) was then added and the solution stirred for 30 min, after which time the cooling bath was removed and the reaction poured onto ice-water (1000 ml). The organic layer was separated, washed with water (2×100 ml), 2N HCl (100 ml) and brine (50 ml), and then charcoal (30 g) and Na2SO4 were added to the solution. Filtration through Celite and evaporation gave a black oil, which was subjected to flash chromatography using 7-10% EtOAc in pentane to give the title product (190 mg, 0.01%); 1HNMR (400 MHz, CDCl3) δ: 3.24 (t, 2H), 4.75 (t, 2H), 6.93 (t, 1H), 7.40 (d, 1H), 7.59 (d, 1H), 10.2 (s, 1H); LRMS: (M+H) 149, TS+. Anal. Found: C, 72.98; H, 5.46%. C9H8O2 requires C, 72.96; H, 5.44%.
Quantity
25 g
Type
reactant
Reaction Step One
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Quantity
36.5 mL
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reactant
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18.8 mL
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reactant
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0 (± 1) mol
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reactant
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500 mL
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0 (± 1) mol
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solvent
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Yield
0.01%

Synthesis routes and methods II

Procedure details

A solution of 2,3-dihydro-benzofuran-7-methanol (8.13 g, 54.5 mmol) was oxidized using DMSO, oxalyl chloride, and triethyl amine similar to the above procedures to give the product as an oil (7.7 g, 95%).
Quantity
8.13 g
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reactant
Reaction Step One
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0 (± 1) mol
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Yield
95%

Synthesis routes and methods III

Procedure details

2,3-Dihydrobenzofuran-7-carboxylic acid (820 mg, 5 mmol) was dissolved in THF (10 mL). To the solution was added TEA (0.7 mL, 5 mmol) and methylchloroformate (0.43 mL, 5 mmol). The solution was stirred for 0.5 hour. The white precipitates were removed by filtration, the filtrate was added to a solution of NaBH4 (437 mg, 12.5 mmol) in H2O (5 mL). The resulting solution was stirred overnight. The reaction mixture was neutralized with 2 M aqueous HCl solution and then extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The crude alcohol was dissolved in DCM. To the solution was added PCC (1.83 g, 7.5 mmol). The mixture was stirred for 2 hours at room temperature and diluted with diethyl ether, then ether layers were decanted. Combined organic layer was filtered though a layer of Celite®. The filtrate was concentrated to give crude product. The crude was purified from column with 10% EtOAc/hexane to afford 450 mg of 2,3-dihydrobenzofuran-7-carbaldehyde as a slightly yellow solid. HPLC 4.3 min.
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
437 mg
Type
reactant
Reaction Step Three
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Quantity
5 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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Quantity
1.83 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

sec-BuLi (20.00 ml, 1.4 M in cyclohexane, 28.00 mmol) was added to a solution of 2,3-dihydro-benzofuran (2.40 mL, 21.30 mmol) and tetramethylethylenediamine (TMEDA, 10.00 mL) in THF at −20° C. The resulting mixture was stirred for 1 hour, then DMF (3.00 mL, 38.75 mmol) was added and stirring was continued for another 30 minutes. The reaction mixture was quenched with water and diluted with ether. The resulting solution was washed with brine, dried over MgSO4 and concentrated to afford the desired title aldehyde.
Quantity
20 mL
Type
reactant
Reaction Step One
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2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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3 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
10
Citations
O Garcia, JM Bofill, E Nicolas, F Albericio - 2010 - Wiley Online Library
The benzyl derivative of the Pbf group, which is the most commonly used side‐chain protecting group for Arg, has been proposed for the protection of the side chains of Cys, Asp, and …
J Liao, L Ouyang, Y Lai, R Luo - The Journal of Organic Chemistry, 2020 - ACS Publications
Here we describe a photoredox-catalyzed oxy-/aminofluoroalkylative cyclization of alkenes for coupling available R f –I reagents to generate fluoroalkylated 2,3-dihydrobenzofuran and …
Number of citations: 13 pubs.acs.org
KH Georgiou - 2011 - wiredspace.wits.ac.za
The 2-isopropenyl-2, 3-dihydrobenzofuran moiety is found in many naturally occurring compounds including rotenone, a complex pentacyclic molecule isolated from several …
Number of citations: 3 wiredspace.wits.ac.za
V Corti, J Dosso, M Prato, G Filippini - The Journal of Organic …, 2023 - ACS Publications
A light-driven protocol for the synthesis of 2,3-dihydrobenzofurans under mild conditions is reported. Specifically, the cascade process is initiated by the photochemical activity of allyl-…
Number of citations: 2 pubs.acs.org
C Balcik‐Canbolat, H Sakar… - Journal of Chemical …, 2016 - Wiley Online Library
BACKGROUND Biological treatment processes are often ineffective for the treatment of medium density fiberboard ( MDF ) wastewater due the presence of non‐biodegradable and …
Number of citations: 10 onlinelibrary.wiley.com
SN Greszler, G Zhao, M Buchman… - The Journal of …, 2020 - ACS Publications
A scalable endo-selective synthesis of 2,3,4,5-tetrasubstituted pyrrolidines via cycloaddition of nitroalkenes and azomethine ylides is reported using a P,N-type ferrocenyl ligand and [Cu…
Number of citations: 12 pubs.acs.org
AA Jensen, AL Halberstadt, E Märcher-Rørsted… - Biochemical …, 2020 - Elsevier
The remarkable effects exhibited by classical psychedelics in recent clinical trials have spawned considerable interest in 5-HT 2A receptor (5-HT 2A R) activation as a treatment strategy …
Number of citations: 16 www.sciencedirect.com
R He, X Chen, Y Li, Q Liu, C Liao, L Chen… - The Journal of Organic …, 2019 - ACS Publications
An NH 4 I-promoted and H 2 O-controlled intermolecular difunctionalization of alkenes for the synthesis of bis-methylsulfane and β-hydroxysulfides is presented. Mechanistic …
Number of citations: 31 pubs.acs.org
RE Mewshaw, D Zhou, P Zhou, X Shi… - Journal of medicinal …, 2004 - ACS Publications
N-Aryloxylethylindolealkylamines (5) having dual 5-HT transporter and 5-HT 1A affinity are described. These compounds represent truncated analogues of our previously reported …
Number of citations: 77 pubs.acs.org
FN Li, NJ Kim, SM Paek, DY Kwon, KH Min… - Bioorganic & medicinal …, 2009 - Elsevier
We have developed a new class of diarylalkyl amides as novel TRPV1 antagonists. They exhibited potent 45 Ca 2+ uptake inhibitions in rat DRG neuron. In particular, the amide 59 was …
Number of citations: 18 www.sciencedirect.com

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